7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
Description
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
7-methoxy-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde |
InChI |
InChI=1S/C10H10O4/c1-12-8-4-7(6-11)10-9(5-8)13-2-3-14-10/h4-6H,2-3H2,1H3 |
InChI Key |
JITICCJQPSXHOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OCCO2)C=O |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Starting Material : 3-Methoxy-4,5-dihydroxybenzaldehyde is treated with 1,2-dibromoethane in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate).
- Reaction Conditions :
- Temperature: 65–70°C
- Duration: 24 hours
- Solvent: DMF or acetone
- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via recrystallization or column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 45–60% |
| Purity | >95% (HPLC) |
This method is limited by the availability of substituted dihydroxybenzaldehydes. For example, 3-methoxy-4,5-dihydroxybenzaldehyde must be synthesized via selective protection/deprotection of hydroxyl groups.
O-Methylation of Hydroxybenzodioxinecarbaldehydes
Introducing the methoxy group post-cyclization offers flexibility. This two-step approach involves:
Step 2: Methylation with Iodomethane
- Reaction : The hydroxyl group at position 7 is methylated using iodomethane and a base (e.g., K₂CO₃) in DMF.
- Conditions :
- Temperature: 40–50°C
- Duration: 6–8 hours
- Yield : 70–85%
Advantage : Permits late-stage functionalization, enabling diversification of substitution patterns.
Formylation via Vilsmeier-Haack Reaction
For substrates lacking the aldehyde group, formylation can be achieved using the Vilsmeier-Haack reagent (POCl₃/DMF).
Procedure:
- Substrate : 7-Methoxy-2,3-dihydrobenzo[b]dioxine is treated with POCl₃ in DMF at 0°C.
- Reaction : The mixture is warmed to room temperature and stirred for 4–6 hours.
- Workup : Quenched with ice-water, neutralized with NaHCO₃, and extracted with dichloromethane.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55–70% |
| Selectivity | >90% for C5 position |
This method is ideal for introducing the aldehyde group but requires strict temperature control to avoid over-chlorination.
Reductive Cyclization of Nitro Precursors
Nitro groups can serve as directing groups for cyclization, followed by reduction to aldehydes.
Procedure:
- Nitro Intermediate : 7-Methoxy-5-nitro-2,3-dihydrobenzo[b]dioxine is synthesized via nitration of the parent benzodioxine.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, which is oxidized to the aldehyde using MnO₂.
Key Data :
| Parameter | Value |
|---|---|
| Nitration Yield | 60–75% |
| Oxidation Yield | 50–65% |
Microwave-Assisted Knoevenagel Condensation
For derivatives requiring conjugated aldehydes, Knoevenagel condensation under microwave irradiation enhances efficiency.
Procedure:
- Substrate : 7-Methoxy-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is converted to its acid chloride using SOCl₂.
- Condensation : The acid chloride reacts with malononitrile in pyridine under microwave irradiation (120°C, 20 minutes).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 40–55% |
| Reaction Time | 20 minutes |
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.
Reduction: 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-methanol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Methoxy (-OCH₃) : Enhances electron density in the aromatic ring, improving solubility in polar solvents and reactivity in electrophilic substitutions .
- Bromo/Chloro (-Br/-Cl) : Increases molecular weight and steric bulk, favoring cross-coupling reactions (e.g., Suzuki-Miyaura in ) .
- Aldehyde (-CHO) : Provides a reactive site for Schiff base formation or polymerization, as seen in electrochromic polymer synthesis .
Reactivity Trends: Aldehyde-containing derivatives (e.g., the target compound and 6-Bromo analog) are pivotal in condensation reactions, whereas carboxylate esters (e.g., Ethyl 5-chloro-...-6-carboxylate) serve as protected intermediates for carboxylic acids . Nitro (-NO₂) and carboxylic acid (-COOH) groups () enhance polarity, making such compounds suitable for aqueous-phase reactions or ionic interactions .
Application-Specific Comparison
- Pharmaceuticals : The methoxy and aldehyde groups in the target compound make it a candidate for antimicrobial or anticancer agent synthesis, similar to brominated analogs in .
- Materials Science: Aldehyde-functionalized benzodioxines are critical in synthesizing donor-acceptor polymers for electrochromic devices, as demonstrated in .
Research Findings and Data
Physicochemical Properties
Stability and Handling
Biological Activity
7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde (CAS Number: 1780632-89-4) is an organic compound characterized by a unique benzo[b][1,4]dioxine structure. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The following sections will explore its biological activity in detail, supported by research findings and case studies.
The chemical formula for 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is , with a molecular weight of approximately 194.18 g/mol. Its structure includes a methoxy group that enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
| CAS Number | 1780632-89-4 |
Antimicrobial Activity
Research indicates that 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Effects
In one study, derivatives of this compound showed promising minimum inhibitory concentrations (MICs) against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of bacterial enzymes crucial for their growth and survival.
Table: Antibacterial Activity Against Selected Pathogens
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.
The anti-inflammatory activity may be attributed to the compound's ability to modulate signaling pathways involved in inflammation. For instance, it has been shown to reduce the levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cell cultures exposed to lipopolysaccharides (LPS).
Cytotoxicity and Cancer Research
7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde has also been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Breast Cancer Cell Lines
In vitro studies demonstrated that this compound exhibits cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The research indicated that the compound could induce apoptosis in these cells, making it a potential candidate for further development as an anticancer agent.
Table: Cytotoxicity Results in Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| MDA-MB-231 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
